(4-Bromo-3-methylphenyl)methanesulfonyl chloride
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Overview
Description
(4-Bromo-3-methylphenyl)methanesulfonyl chloride is an organic compound with the molecular formula C8H8BrClO2S and a molecular weight of 283.57 g/mol . It is a sulfonyl chloride derivative, characterized by the presence of a bromine atom at the 4-position and a methyl group at the 3-position on the benzene ring. This compound is commonly used in organic synthesis and various chemical reactions due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-methylphenyl)methanesulfonyl chloride typically involves the sulfonylation of 4-bromo-3-methylbenzene. One common method includes the reaction of 4-bromo-3-methylbenzene with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction proceeds as follows:
Reaction with Chlorosulfonic Acid:
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonylation processes using similar reagents and conditions. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3-methylphenyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or thiols.
Biaryl Compounds: Formed through coupling reactions with boronic acids.
Scientific Research Applications
(4-Bromo-3-methylphenyl)methanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.
Medicine: Investigated for its potential use in the development of pharmaceutical compounds, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of (4-Bromo-3-methylphenyl)methanesulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to modify various nucleophilic sites on target molecules, leading to the formation of sulfonylated products. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-methylbenzenesulfonyl chloride: Similar structure but lacks the methanesulfonyl group.
4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride: Contains a trifluoromethyl group instead of a methyl group.
Uniqueness
(4-Bromo-3-methylphenyl)methanesulfonyl chloride is unique due to the presence of both bromine and methanesulfonyl groups, which confer distinct reactivity and properties. This combination makes it a valuable reagent in organic synthesis and various chemical transformations.
Properties
IUPAC Name |
(4-bromo-3-methylphenyl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO2S/c1-6-4-7(2-3-8(6)9)5-13(10,11)12/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGBSNVVYDJCRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CS(=O)(=O)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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